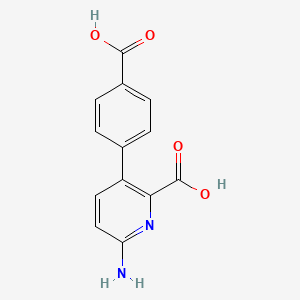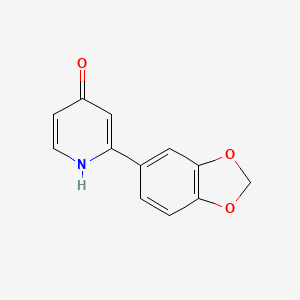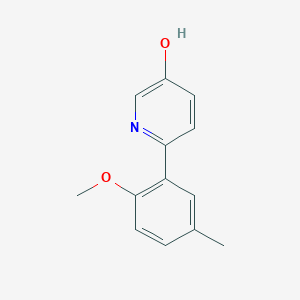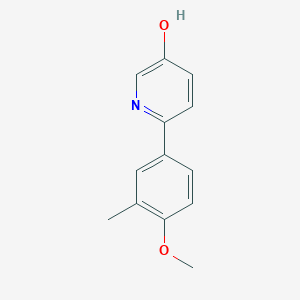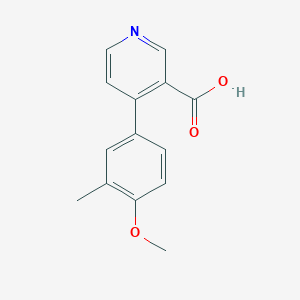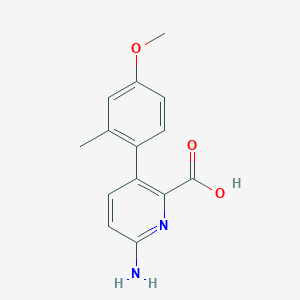
6-Amino-3-(4-methoxy-2-methylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(4-methoxy-2-methylphenyl)picolinic acid, or 6AMMP, is an organic compound with a wide range of applications in scientific research. It is a member of the picolinic acid family, which can be found naturally in plants, animals, and bacteria. It has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6AMMP has been used in laboratory experiments to study the mechanism of action of various drugs.
Aplicaciones Científicas De Investigación
6AMMP has been studied for its potential applications in scientific research. It has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6AMMP has been used in laboratory experiments to study the mechanism of action of various drugs. It has also been used to study the effects of various compounds on the human body, and to investigate the biochemical and physiological effects of various substances.
Mecanismo De Acción
The exact mechanism of action of 6AMMP is not yet fully understood. However, it is believed that 6AMMP acts as an antioxidant, which means it can help protect cells from damage caused by free radicals. In addition, 6AMMP is thought to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of certain types of cancer cells, and to reduce inflammation in animal models.
Biochemical and Physiological Effects
6AMMP has been studied for its biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6AMMP has been shown to inhibit the growth of certain types of cancer cells, and to reduce inflammation in animal models. It has also been shown to have an effect on the metabolism of certain compounds, and to have an effect on the absorption of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6AMMP has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. In addition, 6AMMP is a stable compound, and can be stored for long periods of time without degradation. However, 6AMMP is a relatively small molecule, and is not very soluble in water. This can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for 6AMMP research. One potential direction is to investigate the potential therapeutic uses of 6AMMP. This could include studying its effects on various diseases, such as cancer and inflammation. In addition, further research could be conducted to investigate the mechanism of action of 6AMMP, and to determine its effects on the metabolism of various compounds. Finally, further research could be conducted to explore the potential applications of 6AMMP in drug development.
Métodos De Síntesis
6AMMP can be synthesized in a variety of ways. One method is to react 4-methoxy-2-methylphenol with picolinic acid in the presence of an acid catalyst. This reaction produces 6AMMP as the major product, with a yield of around 95%. Other methods of synthesis involve the use of different catalysts and solvents, as well as the use of different starting materials.
Propiedades
IUPAC Name |
6-amino-3-(4-methoxy-2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-8-7-9(19-2)3-4-10(8)11-5-6-12(15)16-13(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCDZIXWYPYNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







